2-Oxopropanesulfonamide
Overview
Description
2-Oxopropanesulfonamide is an organosulfur compound with the molecular formula C₃H₇NO₃S It is characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxopropanesulfonamide can be synthesized through several methods. One common approach involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH₄I) as a mediator. This method is environmentally friendly and offers good yields . Another method involves the oxidation of thiols to sulfonyl chlorides, followed by reaction with amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Oxopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acids under strong oxidizing conditions.
Reduction: Reduction to sulfinamides using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfinamides.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-Oxopropanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-oxopropanesulfonamide involves its interaction with biological targets, primarily enzymes. It acts as a competitive inhibitor of enzymes that utilize para-aminobenzoic acid (PABA) for folic acid synthesis. By mimicking the structure of PABA, it inhibits the enzyme dihydropteroate synthetase, thereby disrupting folic acid synthesis and bacterial growth .
Comparison with Similar Compounds
2-Oxopropanesulfonamide can be compared with other sulfonamide compounds such as:
Sulfanilamide: A well-known antibacterial agent that also inhibits folic acid synthesis.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial properties.
Uniqueness: this compound is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and applications. Its ability to act as a versatile building block in synthetic chemistry and its potential in medicinal chemistry make it a compound of significant interest.
Properties
IUPAC Name |
2-oxopropane-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S/c1-3(5)2-8(4,6)7/h2H2,1H3,(H2,4,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOXRTMBLGPMLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311139 | |
Record name | 2-Oxo-1-propanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84760-10-1 | |
Record name | 2-Oxo-1-propanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84760-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxo-1-propanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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